Lisinopril S,S,S-Diketopiperazine

Descripción general

Descripción

Lisinopril S,S,S-Diketopiperazine is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and quality control. It is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor commonly used to treat hypertension, heart failure, and acute myocardial infarction .

Métodos De Preparación

The synthesis of Lisinopril S,S,S-Diketopiperazine involves the cyclization of Lisinopril to form the diketopiperazine ring. This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the cyclization reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Lisinopril S,S,S-Diketopiperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Hypertension Management

Lisinopril and its derivatives, including S,S,S-diketopiperazine, are primarily utilized in managing hypertension. The mechanism involves inhibiting ACE, which reduces the formation of angiotensin II, leading to vasodilation and decreased blood pressure . Studies have shown that lisinopril effectively lowers blood pressure in various populations, including those with diabetes and heart failure .

Heart Failure Treatment

Lisinopril is also indicated for heart failure management. Its use improves cardiac output and reduces symptoms associated with heart failure by decreasing systemic vascular resistance . The diketopiperazine derivative may play a role in enhancing these effects or altering pharmacokinetics.

Renal Protection

Lisinopril has protective effects on renal function, particularly in diabetic patients. By inhibiting ACE, it helps prevent diabetic nephropathy progression by reducing glomerular hypertension . The diketopiperazine form may influence these protective mechanisms.

Stability Considerations

The presence of lisinopril S,S,S-diketopiperazine as an impurity raises concerns regarding the stability of lisinopril formulations. Research indicates that formulations containing larger particle sizes of dibasic calcium phosphate dihydrate can reduce the degradation to diketopiperazine, thus enhancing shelf life .

Analytical Methods for Detection

Various analytical techniques have been developed to quantify lisinopril and its impurities, including HPLC with fluorimetric detection and spectrophotometry . These methods are essential for ensuring quality control in pharmaceutical manufacturing.

Clinical Observations

In a clinical setting, patients treated with lisinopril have reported side effects such as dry cough and angioedema, which are common among ACE inhibitors . Understanding the role of impurities like S,S,S-diketopiperazine may provide insights into these adverse effects.

Comparative Studies

Comparative studies among different ACE inhibitors have demonstrated varying potencies and side effects profiles, with lisinopril showing significant antihypertensive effects over time compared to others like enalapril and ramipril . The diketopiperazine derivative's influence on these outcomes warrants further investigation.

Mecanismo De Acción

Lisinopril S,S,S-Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to the relaxation of blood vessels, increased blood circulation, and reduced blood pressure. The molecular targets involved include the angiotensin-converting enzyme and related pathways .

Comparación Con Compuestos Similares

Lisinopril S,S,S-Diketopiperazine can be compared with other similar compounds, such as:

Lisinopril R,S,S-Diketopiperazine: Another diketopiperazine derivative of Lisinopril with different stereochemistry.

Fosinopril Sodium: An angiotensin-converting enzyme inhibitor with a different chemical structure.

Perindopril Related Compound A: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different chemical structure. The uniqueness of this compound lies in its specific stereochemistry and its use as a certified reference material in pharmaceutical research.

Actividad Biológica

Lisinopril S,S,S-Diketopiperazine, commonly referred to as an impurity in the synthesis of the antihypertensive drug lisinopril, has garnered attention due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, synthesis, and relevant research findings.

Overview of Lisinopril and Diketopiperazines

Lisinopril is a well-established angiotensin-converting enzyme (ACE) inhibitor primarily used in treating hypertension and heart failure. The S,S,S-Diketopiperazine form is a byproduct that may arise during the synthesis of lisinopril under specific conditions, such as high temperatures or acidic environments .

Diketopiperazines are cyclic dipeptides that can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural similarity of S,S,S-Diketopiperazine to lisinopril suggests it may retain some pharmacological effects associated with ACE inhibition.

Pharmacological Implications

The presence of S,S,S-Diketopiperazine as an impurity raises questions about its impact on the pharmacodynamics and pharmacokinetics of lisinopril. Studies have shown that impurities can influence drug efficacy and safety profiles. For instance, the diketopiperazine form could modulate the therapeutic effects of lisinopril or lead to unexpected side effects .

Case Studies and Research Findings

-

Synthesis and Characterization :

- A study focused on synthesizing and characterizing various impurities related to lisinopril, including S,S,S-Diketopiperazine. The synthesis was achieved through heating lisinopril in n-butanol with hydrochloric acid at elevated temperatures . The resulting compound was characterized using techniques such as HPLC and IR spectroscopy.

-

Toxicological Studies :

- Toxicity assessments are crucial for understanding the safety of drug impurities. Preliminary data suggest that while lisinopril itself is well-tolerated, the effects of its impurities like S,S,S-Diketopiperazine require further investigation to ascertain their safety profiles in clinical settings .

-

Comparative Efficacy :

- Comparative studies have indicated that lisinopril's efficacy in reducing urinary albumin excretion rates (AER) in diabetic nephropathy patients may not be significantly altered by the presence of certain impurities, although this does not rule out potential interactions with specific diketopiperazines .

Data Table: Biological Activity Summary

| Compound | ACE Inhibition (IC50) | Pharmacological Effects | Notes |

|---|---|---|---|

| Lisinopril | ~0.1 μM | Antihypertensive | Established clinical use |

| This compound | TBD | Potential ACE inhibition | Impurity; requires further study |

| Related Diketopiperazines | 0.24 - 5.81 μM | Antimicrobial, anti-inflammatory | Structural analogs with varying effects |

Propiedades

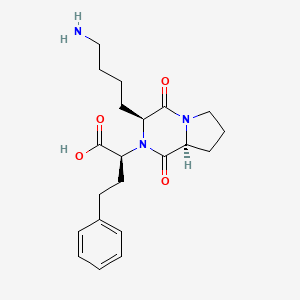

IUPAC Name |

(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMHWCBWYXAOU-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328385-86-0 | |

| Record name | Lisinopril S,S,S-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LISINOPRIL S,S,S-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.